(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine
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Overview
Description
(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Hept-2-en-4-yn-1-amine Backbone: This step involves the coupling of an alkyne with an amine under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Thiophen-3-ylmethoxy Group: This step involves the etherification of the phenyl group with thiophen-3-ylmethanol.
Final Assembly: The final step involves the coupling of the intermediate with N-ethyl-6,6-dimethylamine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring or the alkyne group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using nucleophiles like hydroxide or alkoxide ions.
Major Products
Oxidation: Oxidation of the thiophene ring can yield sulfoxides or sulfones.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its multiple functional groups suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties through chemical modification.
Mechanism of Action
The mechanism of action of (E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, altering their activity. The presence of the thiophene ring suggests that it could interact with proteins through π-π stacking interactions, while the alkyne group could participate in covalent bonding with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-6,6-dimethylhept-2-en-4-yn-1-amine: Lacks the phenyl and thiophene groups, making it less complex.
N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(methoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine: Similar structure but with a methoxy group instead of a thiophen-3-ylmethoxy group.
Uniqueness
The uniqueness of (E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the thiophene ring, in particular, adds to its versatility and potential for interaction with biological targets.
Properties
IUPAC Name |
(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO2S/c1-7-28(16-10-8-9-15-26(2,3)4)19-23-12-11-13-25(18-23)29-22-27(5,6)30-20-24-14-17-31-21-24/h8,10-14,17-18,21H,7,16,19-20,22H2,1-6H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZFIVOMFHKBCE-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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